

Key Pharmacokinetic Parameters of Chlorobutanol in Humans

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Chlorobutanol

CAS No.: 1320-66-7

Cat. No.: S1505353

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Parameter	Value (Mean \pm S.E.M.)	Notes
Protein Binding	57% \pm 3% [1]	Binding to plasma proteins.
Volume of Distribution	233 \pm 141 L [2] [1]	Suggests widespread distribution in body tissues.
Clearance	11.6 \pm 1.0 mL/min [2] [1]	Relatively low plasma clearance.
Terminal Elimination Half-Life	10.3 \pm 1.3 days [2] [1]	Very long half-life after oral administration.
Route of Elimination	Primarily non-renal [2]	Only 9.6% of an oral dose was recovered in urine over 17 days.
Metabolism	Glucuronidation and sulphation [2]	Recovered in urine as conjugates (7.4%) and unchanged drug (2.2%).

Experimental Protocol for Key Data

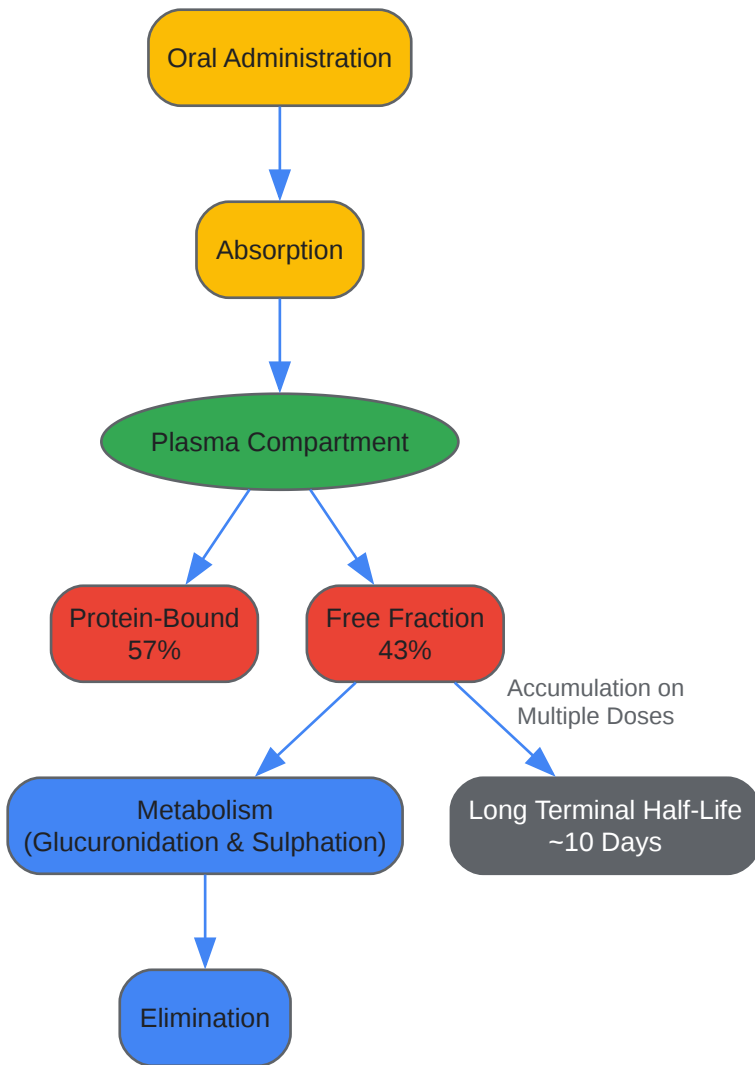
The quantitative data in the table above was primarily obtained from a clinical trial published in 1982 titled "The pharmacokinetics of chlorbutol in man" [1]. Here is a summary of the methodology:

- **Subjects:** The study was conducted on 4 healthy human subjects.
- **Dosing:** **Chlorobutanol** was administered orally on two separate occasions.
- **Sample Collection:** Plasma samples were collected from the subjects following administration.
- **Data Analysis:** Pharmacokinetic parameters, including protein binding, half-life, volume of distribution, and clearance, were calculated from the plasma concentration-time data [1]. The long terminal half-life makes the drug unsuitable for use as a sedative due to significant accumulation with multiple doses [2] [1].

Mechanism of Action and Pharmacodynamics

As a preservative, **chlorobutanol**'s primary mechanism is its detergent-like property. It **disrupts the lipid structure of microbial cell membranes**, increasing cell permeability and leading to cell lysis [2].

The diagram below illustrates the pharmacokinetic profile and key interactions of **chlorobutanol** in the body, based on the data from the search results.



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Chlorobutanol pharmacokinetics and protein binding. The diagram shows that after oral administration, a significant portion (57%) of **chlorobutanol** in plasma is protein-bound, leaving 43% as a free fraction. The metabolism of the free fraction leads to elimination, but the process is slow, resulting in a very long half-life and potential for accumulation [2] [1].

Important Toxicological and Practical Considerations

- **Toxicity:** The preservative can cause **conjunctival and corneal cell toxicity** in vitro, with effects like cytoplasmic swelling and membrane breaks observed at concentrations of 0.5% [2].
- **Instability:** A significant factor in its elimination is its **instability under physiological conditions**, with an in vitro half-life of 37 days at pH 7.4 [1].

- **Regulatory Status:** Chlorobutanol is not approved by the US FDA as a standalone drug but has other approved, investigational, and veterinary statuses. It is commonly used as a preservative in multi-ingredient preparations, such as eye drops, at a concentration of 0.5% [2].

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References

1. The pharmacokinetics of chlorbutol in man [pubmed.ncbi.nlm.nih.gov]
2. Chlorobutanol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

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